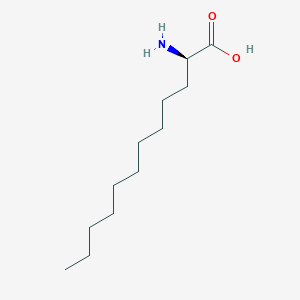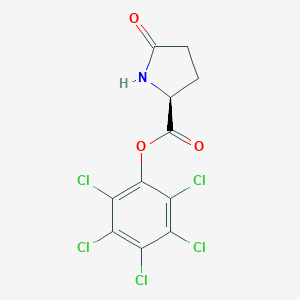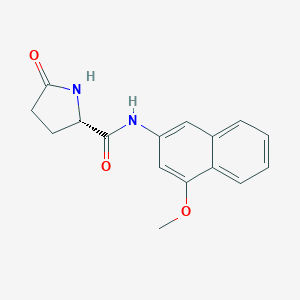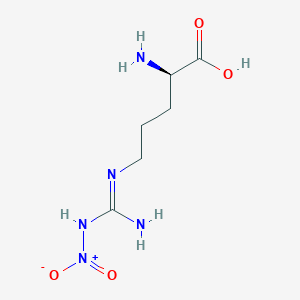
H-D-Arg(NO2)-OH
Overview
Description
H-D-Arg(NO2)-OH, also known as D-Nitroarginine, is a derivative of the amino acid arginine. It is characterized by the presence of a nitro group (-NO2) attached to the guanidine group of arginine. This compound is primarily used in research settings to study the role of nitric oxide in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Arg(NO2)-OH typically involves the nitration of arginine. One common method is the reaction of arginine with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out in an aqueous medium at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The final product is often purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
H-D-Arg(NO2)-OH undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, converting the compound back to arginine.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Nitrate derivatives of arginine.
Reduction: Arginine or its derivatives.
Substitution: Various substituted arginine derivatives depending on the nucleophile used.
Scientific Research Applications
H-D-Arg(NO2)-OH is widely used in scientific research due to its ability to modulate nitric oxide levels. Some key applications include:
Chemistry: Used as a reagent in the synthesis of other nitrogen-containing compounds.
Biology: Employed in studies of nitric oxide’s role in cellular signaling and immune response.
Medicine: Investigated for its potential therapeutic effects in conditions related to nitric oxide dysregulation, such as cardiovascular diseases.
Industry: Utilized in the development of nitric oxide sensors and other analytical tools.
Mechanism of Action
H-D-Arg(NO2)-OH exerts its effects primarily by modulating the production of nitric oxide. The nitro group can be reduced to release nitric oxide, which then interacts with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. This modulation of nitric oxide levels can influence processes such as vasodilation, neurotransmission, and immune response.
Comparison with Similar Compounds
Similar Compounds
L-Nitroarginine: Another nitro derivative of arginine, but with the L-configuration.
N-Nitroarginine Methyl Ester (L-NAME): A widely used nitric oxide synthase inhibitor.
D-Nitroarginine Methyl Ester (D-NAME): Similar to L-NAME but with the D-configuration.
Uniqueness
H-D-Arg(NO2)-OH is unique due to its specific stereochemistry (D-configuration) and the presence of the nitro group, which allows it to specifically modulate nitric oxide levels in biological systems. This makes it a valuable tool in research settings for studying the role of nitric oxide in various physiological and pathological processes.
Properties
IUPAC Name |
(2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAUNPAHJZDYCK-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN=C(N)N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216246 | |
| Record name | D-Ornithine, N5-(imino(nitroamino)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66036-77-9 | |
| Record name | D-Ornithine, N5-(imino(nitroamino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066036779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ornithine, N5-(imino(nitroamino)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



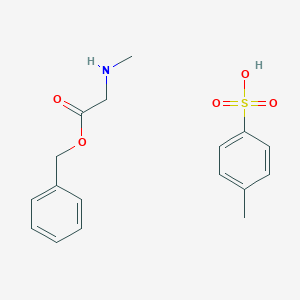
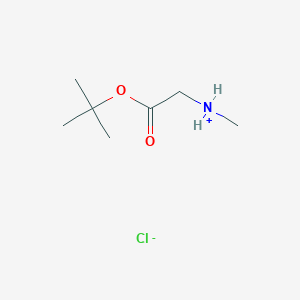
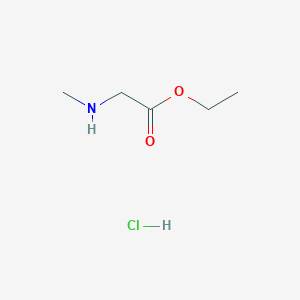
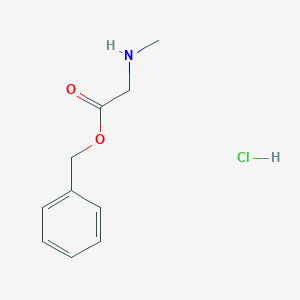
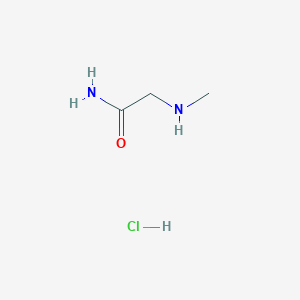

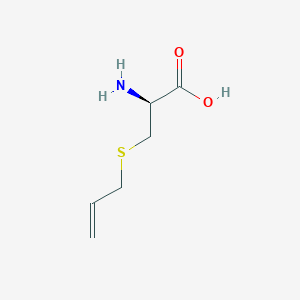
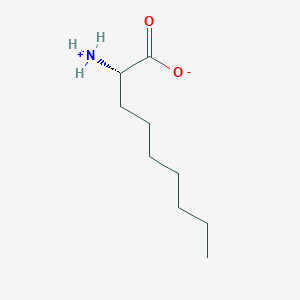
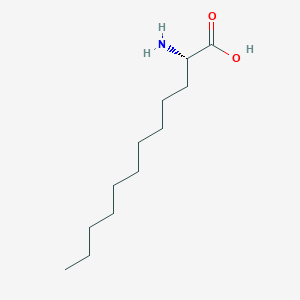
![[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B554687.png)
